![molecular formula C14H11F3N2O3S B5877857 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide](/img/structure/B5877857.png)
4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential to act as a therapeutic agent. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Mecanismo De Acción
The mechanism of action of 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide has anti-inflammatory properties and can reduce inflammation in vitro and in vivo. Additionally, it has been found to inhibit the growth of cancer cells in vitro. However, further studies are needed to determine the exact biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide in lab experiments is that it has been shown to have anti-inflammatory properties and can reduce inflammation in vitro and in vivo. Additionally, it has been found to inhibit the growth of cancer cells in vitro. However, one limitation is that the mechanism of action of the compound is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide. One direction is to further study its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to determine the exact mechanism of action of the compound. Finally, studies could be conducted to determine the potential side effects of the compound and its safety for use as a therapeutic agent.
Conclusion:
In conclusion, 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. While further studies are needed to fully understand the compound's potential as a therapeutic agent, its anti-inflammatory and anti-cancer properties make it a promising area of research.
Métodos De Síntesis
The synthesis method of 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide involves a series of chemical reactions. First, 3-(trifluoromethyl)aniline is reacted with chlorosulfonic acid to form 3-(trifluoromethyl)benzenesulfonic acid. This is then reacted with ammonium hydroxide to form 3-(trifluoromethyl)benzenesulfonamide. Finally, this compound is reacted with 4-aminobenzoic acid to form 4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide.
Aplicaciones Científicas De Investigación
4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)benzamide has been studied extensively for its potential as a therapeutic agent. It has been found to have anti-inflammatory properties and has been studied for its potential to treat inflammatory diseases such as rheumatoid arthritis. Additionally, it has been studied for its potential to treat cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-[[3-(trifluoromethyl)phenyl]sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O3S/c15-14(16,17)10-2-1-3-11(8-10)19-23(21,22)12-6-4-9(5-7-12)13(18)20/h1-8,19H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIODUJDDLMBDEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[[3-(Trifluoromethyl)phenyl]sulfamoyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

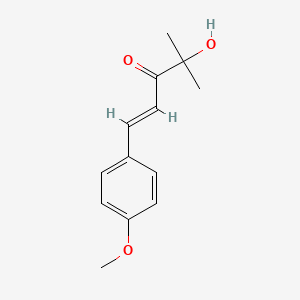
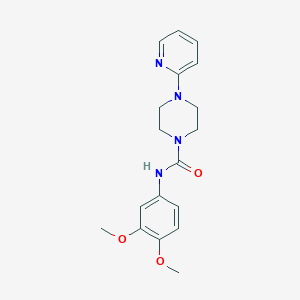
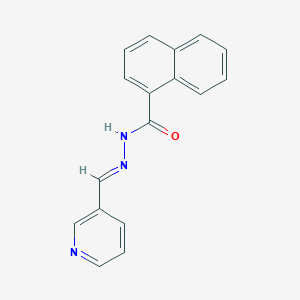

![N-cyclohexyl-2-{[5-(3-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5877815.png)
![2-adamantyl[2-(2-methoxyphenyl)ethyl]amine](/img/structure/B5877819.png)
![3-(2-chlorophenyl)-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5877821.png)
![2-[(2-aminophenyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5877828.png)
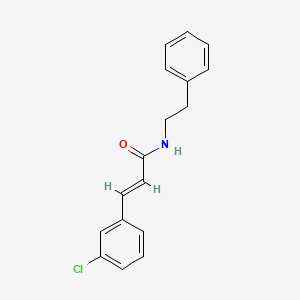
![N-cyclopropyl-4-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5877850.png)
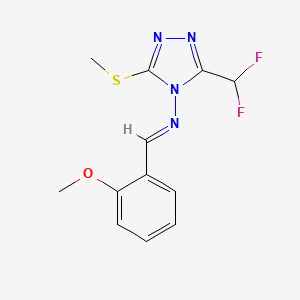
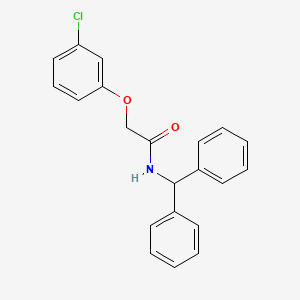

![N,N'-[(2-chlorophenyl)methylene]diacetamide](/img/structure/B5877887.png)